

Diisooctyl Phosphate in Hydrometallurgy: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diisooctyl phosphate

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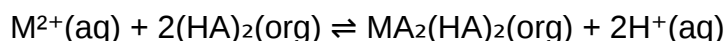
Introduction

Diisooctyl phosphate (DIOP), often referred to as di(2-ethylhexyl) phosphoric acid (D2EHPA), is a versatile and widely utilized organophosphorus extractant in the field of hydrometallurgy.[1] Its efficacy in the selective extraction and separation of various metal ions, particularly cobalt, nickel, and rare earth elements (REEs), has made it a cornerstone of numerous industrial processes.[1][2] This technical guide provides a comprehensive overview of the application of DIOP in hydrometallurgy, detailing its chemical properties, extraction mechanisms, and experimental protocols.

Chemical Properties and Extraction Mechanism

DIOP is a viscous, colorless liquid that is virtually insoluble in water but soluble in many organic solvents.[3] Its extraction capability stems from its acidic phosphate group, which can engage in cation exchange with metal ions in an aqueous solution. The general mechanism for the extraction of a divalent metal ion (M^{2+}) can be represented as a reversible reaction where the metal ion in the aqueous phase (aq) is transferred to the organic phase (org) by forming a complex with the DIOP, which typically exists as a dimer $((HA)_2)$ in non-polar diluents.[2]

General Extraction Reaction:



The position of this equilibrium is highly dependent on the pH of the aqueous phase; as the pH increases, the extraction of metal ions into the organic phase is enhanced.[2]

Applications in Hydrometallurgy

Cobalt and Nickel Separation

The separation of cobalt and nickel is a critical process in hydrometallurgy due to their frequent co-occurrence in ores and their similar chemical properties.[2] DIOP exhibits a higher selectivity for cobalt over nickel under specific conditions, making their separation feasible.[4] The separation factor is influenced by factors such as temperature and the concentration of cobalt in the organic phase.[5]

Synergistic Extraction: The separation efficiency can be significantly enhanced through synergistic solvent extraction, where another extractant is added to the organic phase. Common synergistic agents include tributyl phosphate (TBP) and 1-octanol.[6][7] These agents can modify the structure of the extracted metal complex, leading to improved extraction kinetics and selectivity.

Rare Earth Element (REE) Extraction

DIOP is also extensively used for the extraction and separation of REEs from various sources, including phosphate ores and industrial waste products.[8][9][10] The extraction of REEs with DIOP is highly dependent on the pH of the aqueous solution and the atomic number of the rare earth element. Heavier rare earths are generally extracted at lower pH values than lighter rare earths, allowing for their fractional separation.[9]

Quantitative Data Presentation

The following tables summarize quantitative data on the extraction and stripping of various metals using DIOP, compiled from multiple sources.

Table 1: Extraction of Cobalt and Nickel with DIOP

Metal	Extractant System	Aqueous Phase Conditions	% Extraction	Separation Factor (Co/Ni)	Reference
Cobalt	0.05 M Na-D2EHPA in kerosene	pH 5.5	>95%	-	[4]
Nickel	0.05 M Na-D2EHPA in kerosene	pH 7.5	>95%	-	[4]
Cobalt	20% D2EHPA, 5% TBP in Esso solvent DX3641	Sulfate solution	-	~50 at 50°C	[11]
Cobalt	P507 and Cyanex272 (3:2) with 5% TBP	pH 2.5	92.96%	-	[12]

Table 2: Extraction of Rare Earth Elements with DIOP

REE	Extractant System	Aqueous Phase Conditions	% Extraction	Reference
Ytterbium (Yb)	D2EHPA impregnated polymer	4.5 M H ₃ PO ₄	High	[9]
Europium (Eu)	D2EHPA impregnated polymer	4.5 M H ₃ PO ₄	High	[9]
Praseodymium (Pr)	D2EHPA impregnated polymer	4.5 M H ₃ PO ₄	Lower than Yb, Eu	[9]
Yttrium, Erbium, Ytterbium	D2EHPA	-	>90% with 5 M H ₂ SO ₄ stripping	[13]

Experimental Protocols

General Solvent Extraction Procedure

- **Preparation of Organic Phase:** The organic phase is typically prepared by dissolving a specific concentration of DIOP (e.g., 0.05 M to 1 M) in a suitable organic diluent such as kerosene, hexane, or toluene. A modifier like TBP or isodecanol may be added to prevent third-phase formation and improve extraction kinetics.[4][11]
- **Preparation of Aqueous Phase:** A synthetic aqueous solution containing the metal ions of interest (e.g., Co²⁺, Ni²⁺, REE³⁺) is prepared at a known concentration. The pH of the aqueous phase is adjusted to the desired value using an acid (e.g., H₂SO₄, HCl) or a base (e.g., NaOH, NH₄OH).[2]
- **Extraction:** Equal volumes of the organic and aqueous phases are mixed in a separatory funnel or a mixer-settler. The mixture is agitated for a specific contact time (e.g., 5-30 minutes) at a controlled temperature to reach equilibrium.[11][14]
- **Phase Separation:** After agitation, the mixture is allowed to stand for a period to allow for the complete separation of the two phases.

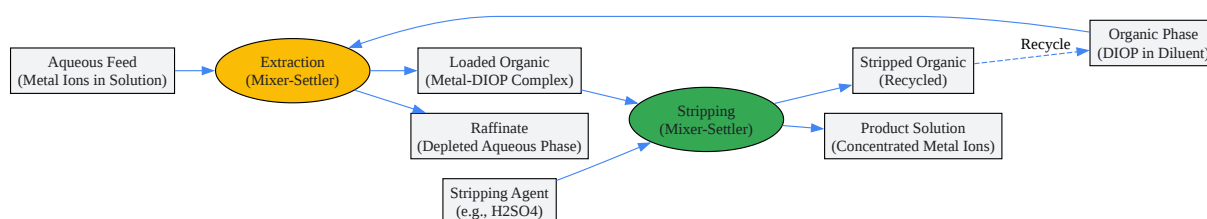
- Analysis: The concentration of metal ions remaining in the aqueous phase is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration in the organic phase is calculated by mass balance.

Stripping Procedure

Stripping is the process of back-extracting the metal ions from the loaded organic phase into a new aqueous solution.

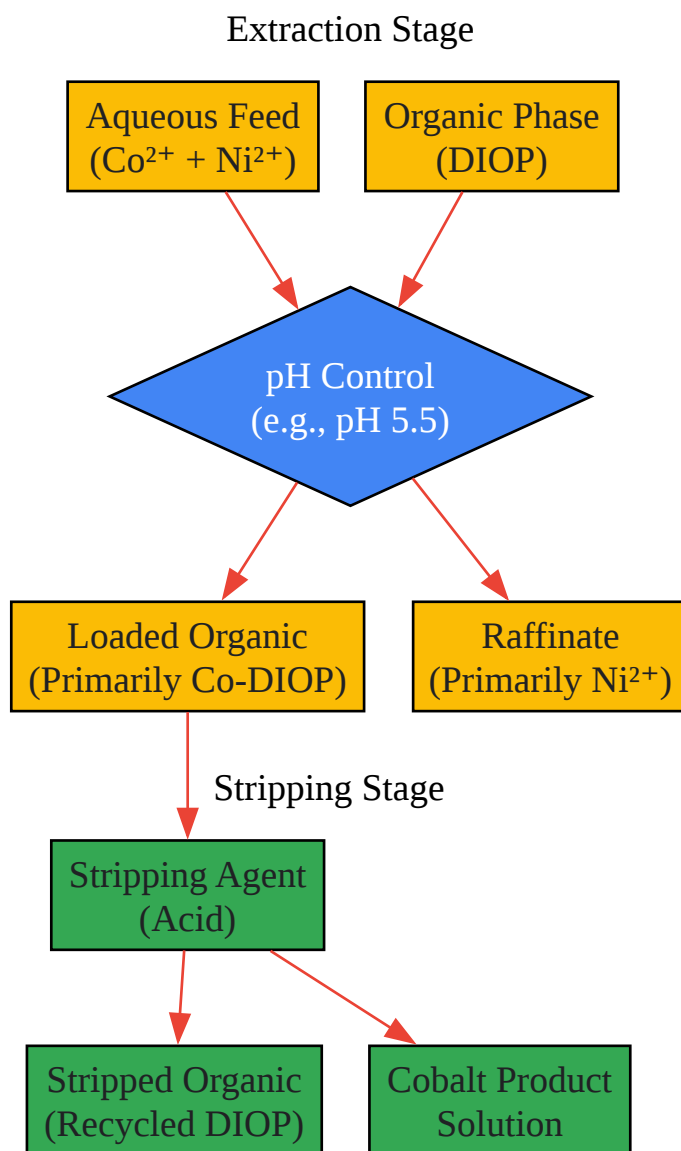
- Preparation of Stripping Solution: An acidic solution, typically sulfuric acid or hydrochloric acid at a concentration of 1-5 M, is used as the stripping agent.^[13]
- Stripping: The loaded organic phase is contacted with the stripping solution in a similar manner to the extraction process (mixing and phase separation).
- Analysis: The concentration of metal ions in the resulting strip liquor and the stripped organic phase is determined.

Visualizations



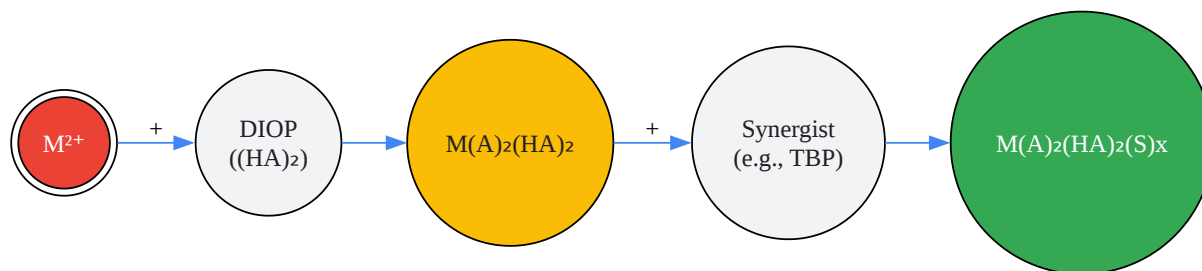
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Fig. 1: General workflow for solvent extraction using DIOP.



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Fig. 2: Logical flow for the separation of Cobalt and Nickel.



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Fig. 3: Simplified representation of synergistic extraction.

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